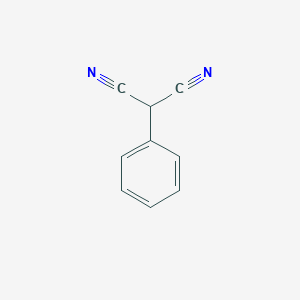

2-Phenylmalononitrile

Description

Contextual Significance in Organic Synthesis and Beyond

The importance of 2-phenylmalononitrile lies in its ability to participate in a wide array of reactions, making it a valuable precursor for the synthesis of diverse and complex molecular architectures. acs.orgrsc.org It serves as a key intermediate in the preparation of various heterocyclic compounds, pharmaceuticals, and materials with interesting electronic and optical properties. lookchem.comresearchgate.net Its reactivity profile allows for the construction of carbon-carbon and carbon-heteroatom bonds, fundamental processes in the assembly of organic molecules. sci-hub.semasterorganicchemistry.com Beyond traditional organic synthesis, this compound has found applications in areas such as photoredox catalysis, where it can act as a hydrogen atom donor, facilitating reactions that are otherwise challenging to achieve. rsc.orgacs.orgacs.org

Scope of Academic Investigation

The academic interest in this compound is broad, spanning from the development of novel synthetic methodologies to its application in materials science. Researchers have extensively explored its utility in classic organic reactions, developing more efficient and environmentally friendly protocols. rsc.orgresearchgate.net Furthermore, its role in modern catalytic systems continues to be an active area of investigation, with studies focusing on its involvement in photoredox and organocatalytic transformations. acs.orgbohrium.com The synthesis of novel derivatives of this compound and the exploration of their potential applications in fields like medicinal chemistry and the development of functional materials are also prominent research themes. lookchem.combiosynth.com

II. Synthesis and Properties of this compound

Common Synthetic Routes

The preparation of this compound can be achieved through several synthetic pathways. A prevalent method involves the cyanation of benzyl (B1604629) cyanides. acs.org Another common approach is the Knoevenagel condensation of benzaldehyde (B42025) with malononitrile (B47326), often catalyzed by a base. google.com Additionally, methods utilizing palladium-catalyzed cross-coupling reactions have been developed for its synthesis. google.com

Physical and Chemical Properties

This compound is a solid at room temperature. sigmaaldrich.com It possesses a molecular weight of 142.16 g/mol . nih.govchemeo.com

Interactive Data Table: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-phenylpropanedinitrile | sigmaaldrich.comnih.gov |

| Molecular Formula | C₉H₆N₂ | nih.gov |

| Molecular Weight | 142.16 g/mol | nih.govchemeo.com |

| Physical Form | Solid | sigmaaldrich.com |

| Storage Temperature | 2-8°C | sigmaaldrich.com |

Spectroscopic Data

Spectroscopic techniques are crucial for the characterization of this compound. Infrared (IR) spectroscopy typically shows a characteristic nitrile (C≡N) stretching vibration. acs.org Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the proton and carbon environments within the molecule. acs.org Mass spectrometry confirms the molecular weight of the compound. acs.org

III. Key Reactions Involving this compound

As a versatile chemical intermediate, this compound participates in a variety of important organic reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen, such as this compound, to a carbonyl group, which is then followed by a dehydration reaction. wikipedia.orgsigmaaldrich.com This reaction is fundamental for forming carbon-carbon double bonds and is widely used in the synthesis of α,β-unsaturated ketones and other important intermediates. wikipedia.orgsciensage.info The reaction is typically catalyzed by a weak base. wikipedia.org

Gewald Reaction

The Gewald reaction is a multicomponent reaction that produces highly substituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org In this reaction, a ketone or aldehyde condenses with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org this compound can be a key reactant in variations of this reaction, leading to the formation of thiophene (B33073) derivatives which are valuable in dye chemistry and pharmaceuticals. researchgate.netarkat-usa.org

Michael Addition

The Michael addition, or conjugate addition, involves the addition of a nucleophile, such as the enolate of this compound, to an α,β-unsaturated carbonyl compound. sci-hub.semasterorganicchemistry.com This reaction is a powerful tool for carbon-carbon bond formation. sci-hub.se Recent advancements have demonstrated the use of photoredox catalysis to facilitate the Michael addition of this compound to α,β-unsaturated carbonyl compounds. sci-hub.seresearchgate.net

IV. This compound as a Precursor in Synthesis

The reactivity of this compound makes it an excellent precursor for the synthesis of a wide range of organic compounds.

Synthesis of Heterocyclic Compounds

This compound is a key starting material for the synthesis of various heterocyclic systems. For instance, its reaction with hydrazine (B178648) can lead to the formation of pyrazole (B372694) derivatives. rsc.org These heterocyclic structures are often found in biologically active molecules and functional materials.

Role in the Synthesis of Other Complex Organic Molecules

Beyond heterocycles, this compound is utilized in the synthesis of other complex organic structures. It has been employed as a starting material for the preparation of compounds with potential applications in materials science, such as those with unique electronic properties. lookchem.com Its ability to undergo various transformations allows for its incorporation into larger, more intricate molecular frameworks.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-phenylpropanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCTVAYVCDCQDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80184493 | |

| Record name | Malononitrile, phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3041-40-5 | |

| Record name | 2-Phenylpropanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3041-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmalononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003041405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3041-40-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10742 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Malononitrile, phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENYLMALONONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M3K6FPU6O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthetic Methodologies for 2 Phenylmalononitrile and Its Derivatives

Classical and Contemporary Synthetic Approaches

The traditional and most direct synthesis of 2-phenylmalononitrile is the Knoevenagel condensation. This reaction typically involves the base-catalyzed condensation of benzaldehyde (B42025) with malononitrile (B47326). While effective, contemporary methods have sought to improve yields, expand substrate scope, and employ milder conditions.

Modern approaches include leveraging the reactivity of this compound in photoredox catalysis. For instance, it can undergo a direct Michael addition to α,β-unsaturated carbonyl compounds when induced by visible light in the presence of an acridinium (B8443388) catalyst. researchgate.net This method generates a radical species from the this compound, which then adds to the carbonyl substrate to form γ,γ-dicyanocarboxylic acid derivatives. researchgate.net Furthermore, this compound has been identified as a uniquely effective hydrogen atom donor in certain anti-Markovnikov heterofunctionalization reactions, highlighting its utility in modern synthetic protocols. sorbonne-universite.frnih.govrsc.org

Metal-Catalyzed Cyanation Reactions

Metal-catalyzed reactions, particularly those employing nickel, have become powerful tools for cyanation, offering alternative pathways that can overcome the limitations of traditional methods, such as the use of highly toxic cyanide reagents.

Nickel-Catalyzed Hydrocyanation of Alkynes with 2-Methyl-2-phenylmalononitrile (B13686465) as a Transnitrilation Reagent

A significant advancement in cyanation chemistry is the use of 2-methyl-2-phenylmalononitrile (MPMN) as a transnitrilation reagent in nickel-catalyzed reactions. acs.orgnih.govacs.orgnih.govorganic-chemistry.org MPMN is a bench-stable, carbon-bound electrophilic cyanide source that avoids the direct handling of toxic cyanide salts and their potential to poison catalysts. acs.orgnih.govorganic-chemistry.org In a key development, researchers have detailed a nickel-catalyzed reductive hydrocyanation of alkynes using MPMN. acs.orgnih.govscholaris.cathieme-connect.com This process allows for the efficient synthesis of vinyl nitriles from a range of diaryl and aryl-alkyl alkynes. acs.orgnih.gov The reaction mechanism is distinct from pathways involving nickel-hydride intermediates and relies on the unique reactivity of MPMN as a π-type electrophilic CN source. thieme-connect.comthieme-connect.com

Nickel-Catalyzed Cyanation of Aryl Halides via Reductive Coupling Mechanisms

Nickel catalysis is highly effective for the cyanation of aryl halides and pseudohalides through reductive coupling mechanisms. acs.orgnih.govorganic-chemistry.org These methods can convert a broad array of aryl bromides, chlorides, and triflates into the corresponding benzonitriles. organic-chemistry.orgorganic-chemistry.orgnih.gov The reactions are typically robust, tolerating a wide variety of functional groups. organic-chemistry.orgmdpi.com

The catalytic cycle often begins with a Ni(0) species, which undergoes oxidative addition to the aryl halide to form an Ar-Ni(II) intermediate. mdpi.com This is followed by reduction to a Ni(I)-aryl species, which then reacts with the cyanating agent. organic-chemistry.org Subsequent reductive elimination yields the aryl nitrile product and regenerates the active nickel catalyst. mdpi.combohrium.com In some systems, particularly those enabled by photoredox catalysis, a Ni(I)/Ni(III) cycle is proposed, where a Ni(II) complex is oxidized to a critical Ni(III)-aryl species that facilitates the cyanide transfer. organic-chemistry.orgchinesechemsoc.org The choice of cyanating agent, ligands, and reductant (like Zn dust) is crucial for the success of these transformations. organic-chemistry.orgmdpi.com

| Catalyst System | Cyanating Agent | Substrate Scope | Key Features | Reference |

|---|---|---|---|---|

| NiBr₂(bpy)·xH₂O / Zn(0) | 2-Methyl-2-phenylmalononitrile (MPMN) | Aryl bromides, chlorides, tosylates, triflates | Uses a stable, non-toxic CN source; NaBr additive enhances reactivity for challenging substrates. | organic-chemistry.org |

| NiCl₂·1,10-phen / Zn power | Cyanogen bromide (BrCN) | Aryl iodides, bromides | Cost-effective cyanation reagent; good functional group tolerance. | mdpi.com |

| NiI₂ / dtbbpy (Visible Light) | 1,4-dicyanobenzene | Aryl bromides, chlorides | Photochemically enabled, avoids external photosensitizers; effective for late-stage cyanation. | organic-chemistry.org |

| Ni(MeCN)₆₂ / 1,10-phenanthroline | Acetonitrile (via C-CN cleavage) | Aryl halides, triflates | Toxic cyanide-free; uses an organosilicon reductant. | nih.gov |

| Ni(II) / Photocatalyst (Visible Light) | Various CN sources | Aryl and alkenyl halides | Dual catalysis (photoredox/nickel); proceeds at room temperature under benign conditions. | chinesechemsoc.org |

Role of Formaldehyde (B43269) Additives in Metal-Catalyzed Transformations

During the development of the nickel-catalyzed reductive hydrocyanation of alkynes using MPMN, researchers encountered reproducibility issues. acs.orgnih.govacs.org This led to the discovery that trace impurities of formaldehyde, released from the solvent N,N-dimethylacetamide, were critical for the reaction's success. acs.orgacs.org

It was ultimately determined that formaldehyde is not merely a spectator but an active participant in the catalytic cycle. scholaris.caacs.org Mechanistic studies revealed that formaldehyde and MPMN engage in a nickel-catalyzed reductive coupling of two π-components. scholaris.caacs.org This novel reaction leads to the controlled, in-situ formation of glycolonitrile, which then serves as the active cyanating agent for the hydrocyanation of the alkyne. thieme-connect.comthieme-connect.comacs.org The addition of formaldehyde was also found to trap the α-cyano anion byproduct of MPMN decyanation, preventing it from interfering with the catalysis. acs.org This discovery unveiled a new class of π-coupling partners and provided a solution to the reaction's initial inconsistencies, highlighting the subtle but crucial roles that additives can play in metal-catalyzed processes. acs.org

Multicomponent Reactions (MCRs) Utilizing Dinitrile Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.gov Dinitrile compounds, including this compound, are valuable building blocks in these convergent synthetic approaches.

This compound as a Key Building Block in Diverse Organic Syntheses

This compound is a versatile C-nucleophile and building block for the synthesis of complex molecules, particularly various heterocyclic compounds. zioc.rursc.org Its activated methylene (B1212753) group and dual nitrile functionalities allow it to participate in a wide array of transformations.

In one-pot processes, this compound can react with various substrates to construct highly functionalized ring systems. For example, it is used in palladium-catalyzed reactions with 2-(2-bromophenyl)acetonitriles and anilines, involving a Buchwald-Hartwig C-N coupling followed by an intramolecular cyclization to produce 2-aminoindoles. thieme-connect.com It also serves as a key reactant in the synthesis of dihydropyrano[2,3-c]pyrazoles via a four-component reaction with an aldehyde, hydrazine (B178648) hydrate (B1144303), and ethyl acetoacetate. nih.gov Furthermore, visible-light-induced photoredox reactions enable the Michael addition of this compound to α,β-unsaturated carboxylic acids, providing access to γ,γ-dicyanocarboxylic acid derivatives. researchgate.netresearchgate.net

| Reaction Type | Other Reactants | Catalyst/Conditions | Product Class | Reference |

|---|---|---|---|---|

| Tandem C-N Coupling/Cyclization | 2-(2-bromophenyl)acetonitriles, anilines | Pd₂(dba)₃ / t-BuXPhos | 2-Aminoindoles | thieme-connect.com |

| Four-Component Reaction | Benzaldehyde, hydrazine hydrate, ethyl acetoacetate | Taurine | Dihydropyrano[2,3-c]pyrazoles | nih.gov |

| Photoredox Michael Addition | α,β-Unsaturated carboxylic acids | Acridinium catalyst / Visible light | γ,γ-Dicyanocarboxylic acid derivatives | researchgate.net |

| Palladium-Catalyzed C-C Coupling | 2,6-diethyl-4-methyl bromobenzene, alkali | Palladium(II) complex | 2-(2,6-diethyl-4-methylphenyl)malononitrile | google.com |

Photochemical Synthetic Strategies

Photochemistry offers unique pathways for the synthesis and functionalization of organic molecules, including derivatives of this compound. These methods leverage light energy to access reactive intermediates that are often difficult to generate via traditional thermal methods.

Photoelectrochemical asymmetric catalysis is a sophisticated strategy that combines photocatalysis, electrochemical redox catalysis, and asymmetric catalysis. researchgate.net This approach can achieve the synthesis of complex chiral structures with high enantioselectivity and diastereoselectivity, often while avoiding the use of chemical oxidants. researchgate.net The methodology has been successfully applied to transformations like the dehydrogenative [2+2] cycloaddition between C-C single and double bonds, activating two C(sp³)–H bonds to form consecutive stereocenters. researchgate.net While this powerful technique has been demonstrated for various substrates, specific examples detailing the direct participation of this compound in photoelectrochemical asymmetric cycloadditions are not extensively covered in the surveyed literature.

In the realm of photoredox catalysis, this compound (PMN) has been identified as a key reagent in the anti-Markovnikov hydrofunctionalization of alkenes. nih.govbohrium.com This transformation is typically achieved using a dual catalyst system composed of an acridinium photooxidant and a hydrogen atom transfer (HAT) agent, for which this compound has proven effective. nih.govacs.org

The general mechanism for the anti-Markovnikov hydroetherification of alkenols involves the following key steps: nih.gov

The acridinium photocatalyst, upon excitation by light, oxidizes the alkene to a radical cation.

The pendant nucleophile (e.g., a hydroxyl group in an alkenol) attacks the radical cation in an intramolecular fashion.

The resulting tertiary aliphatic radical then abstracts a hydrogen atom from this compound. The homolytic bond dissociation energy of the C-H bond in PMN is sufficiently low (estimated at 79 kcal/mol) for this step to proceed. nih.gov

The newly formed conjugate radical of this compound oxidizes the reduced acridine (B1665455) radical, thereby regenerating the ground-state photocatalyst. The resulting phenylmalononitrile anion can then be protonated to regenerate the HAT catalyst. nih.gov

This catalytic cycle allows for the formation of cyclic ethers with complete anti-Markovnikov regioselectivity. nih.govd-nb.info The method is applicable to a range of tertiary aliphatic olefins and styrenes, yielding five- to seven-membered cyclic ethers. nih.govd-nb.info Although effective, it has been noted that other HAT catalysts, such as thiophenol, can in some cases provide improved yields and shorter reaction times. nih.govacs.org

Table 2: Anti-Markovnikov Hydroetherification of Alkenols using Photoredox Catalysis with this compound

| Substrate (Alkenol) | Product (Cyclic Ether) | Ring Size | Yield (%) |

|---|---|---|---|

| 4-Penten-1-ol derivative | Tetrahydrofuran (B95107) derivative | 5-membered | 85 |

| 5-Hexen-1-ol derivative | Tetrahydropyran derivative | 6-membered | 76 |

Data compiled from studies on anti-Markovnikov hydroalkoxylation mediated by organic photoredox catalysis. nih.govd-nb.info Conditions typically involve an acridinium photocatalyst and this compound as the H-atom source.

Iii. Reaction Mechanisms and Mechanistic Elucidation

Nucleophilic Reactivity and Additions of 2-Phenylmalononitrile

The carbon atom situated between the two nitrile groups in this compound is flanked by electron-withdrawing cyano and phenyl groups. This structural arrangement makes the attached hydrogen atom acidic, facilitating its removal to form a resonance-stabilized carbanion. This carbanion is the key to the compound's nucleophilic character. biosynth.com

The formation of this stable carbanion allows this compound to act as a potent nucleophile in various chemical transformations. biosynth.com It can participate in transfer reactions involving oxygen nucleophiles and has been identified as an effective agent for inhibiting certain enzymes, such as histone deacetylases, by binding to their active sites. biosynth.com

A significant application of its nucleophilic nature is observed in photoredox catalysis. In these reactions, a photocatalyst can oxidize an alkene to a radical cation. The phenylmalononitrile anion, formed by deprotonation, can then act as a nucleophile, adding to this electron-deficient intermediate as part of a broader reaction mechanism to form new carbon-heteroatom or carbon-carbon bonds. bohrium.com

Carbanion Formation and Structural Reorganization

The conversion of this compound to its carbanionic form induces significant changes in its molecular structure and electron distribution. These transformations have been extensively studied through both experimental spectroscopic methods and theoretical computational analyses.

The generation of the carbanion from this compound has been analyzed using infrared (IR) spectroscopy alongside ab initio and Density Functional Theory (DFT) calculations. researchgate.netnih.gov These studies reveal dramatic and characteristic changes in the vibrational spectrum upon deprotonation.

Key spectroscopic observations include:

A significant decrease in the frequency of the cyano stretching bands (ν(C≡N)), with an average drop of 114 cm⁻¹. researchgate.netnih.gov

A massive increase in the total integrated intensity of these cyano stretching bands, by as much as 136-fold. researchgate.netnih.gov

Enhanced vibrational coupling between the two cyano groups. researchgate.netnih.gov

Theoretical calculations using methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and DFT (B3LYP) corroborate these experimental findings and provide a deeper understanding of the underlying structural reorganization. researchgate.netnih.govscispace.com

Computational studies provide detailed insights into the geometric and electronic restructuring that occurs when this compound forms a carbanion. researchgate.netnih.gov The negative charge is not localized on the central carbon atom but is delocalized across the phenyl ring and the two cyano groups, which accounts for the anion's stability.

The most significant structural changes occur at the central, newly carbanionic carbon atom:

Bond Lengths and Orders : The bonds connecting the central carbon to the phenyl ring (Cα-Ph) and the cyano groups (Cα-CN) shorten significantly, by approximately 0.064–0.092 Å. researchgate.netnih.gov This shortening corresponds to an increase in the respective bond orders by 0.14–0.21. researchgate.netnih.gov Bond order is a measure of the number of bonding electron pairs between two atoms; an increase indicates a stronger, shorter bond. libretexts.orgnih.govdu.ac.in

Bond Angles : The bond angles around the central carbon atom expand by about 7.6° to 9.7°. This reflects a change in geometry from a tetrahedral-like configuration in the neutral molecule to a more trigonal planar arrangement in the carbanion. researchgate.netnih.gov

Charge Distribution : The negative charge of the carbanion is distributed throughout the molecule. Calculations show that the two cyano groups accommodate between 0.44 and 0.52 of the negative charge, the phenyl ring holds between 0.31 and 0.34, and the central carbanionic carbon retains only 0.14 to 0.25 of the charge. researchgate.netnih.govresearchgate.net

| Parameter | Change upon Deprotonation | Implication |

|---|---|---|

| Cα-Ph and Cα-CN Bond Length | Decrease by 0.064–0.092 Å | Increased double-bond character |

| Cα-Ph and Cα-CN Bond Order | Increase by 0.14–0.21 | Stronger, more stable bonds |

| Bond Angles at Cα | Increase by 7.6°–9.7° | Shift from sp³ toward sp² hybridization |

| Charge on Cyano Groups | -0.44 to -0.52 e⁻ | Significant charge delocalization |

| Charge on Phenyl Ring | -0.31 to -0.34 e⁻ | |

| Charge on Cα Atom | -0.14 to -0.25 e⁻ |

Catalytic Reaction Pathways

This compound and its derivatives are involved in important catalytic cycles, acting not as substrates but as key reagents that enable unique chemical transformations.

While many cyanation reactions use toxic reagents like metal cyanides, recent advances have employed safer, carbon-bound nitrile sources. A derivative of this compound, 2-methyl-2-phenylmalononitrile (B13686465) (MPMN) , serves as a bench-stable, electrophilic cyanating agent in nickel-catalyzed reductive coupling reactions. acs.orgsci-hub.ru This process, known as transnitrilation, allows for the synthesis of benzonitriles from aryl halides without releasing free cyanide. acs.org

The proposed mechanism for this Ni-catalyzed reaction is as follows:

Oxidative Addition : A Ni(0) catalyst undergoes oxidative addition to an aryl halide (Ar-X) to form a Ni(II)-aryl intermediate. sci-hub.ru

Reduction : The Ni(II) species is reduced by a stoichiometric reductant, like zinc powder, to a Ni(I)-aryl intermediate. sci-hub.ru

Migratory Insertion : The Ni(I)-aryl complex reacts with MPMN in a 1,2-migratory insertion step to form a Ni(I)-bound imine. sci-hub.ru

β-Carbon Elimination : This imine intermediate undergoes β-carbon elimination, releasing the desired benzonitrile (B105546) product (Ar-CN) and forming a new α-nickelated intermediate. sci-hub.ru

Catalyst Regeneration : The nickel intermediate undergoes ligand exchange and is reduced back to the active Ni(0) state, completing the catalytic cycle. sci-hub.ru

This method has proven effective for a variety of aryl chlorides, tosylates, and triflates, expanding the scope of safe cyanation protocols. acs.org

This compound has been identified as a highly effective hydrogen atom transfer (HAT) agent in dual-catalyst systems, particularly in organic photoredox catalysis for the anti-Markovnikov hydrofunctionalization of alkenes. bohrium.comacs.orgunc.edu These reactions are typically driven by an acridinium-based organic photocatalyst. acs.orgsigmaaldrich.com

The general catalytic cycle proceeds through the following key steps:

Photoexcitation and Oxidation : The acridinium (B8443388) photocatalyst absorbs visible light and enters an excited state, becoming a powerful single-electron oxidant. It then oxidizes an alkene to its corresponding radical cation. unc.edu

Nucleophilic Addition : A nucleophile present in the reaction (e.g., an alcohol in an intramolecular hydroetherification) attacks the alkene radical cation. This addition follows anti-Markovnikov regioselectivity, forming a new radical intermediate at the more stable carbon position.

Hydrogen Atom Transfer (HAT) : this compound donates a hydrogen atom to this radical intermediate, quenching the radical and forming the final product. This step generates a stabilized this compound radical. unc.edu

Catalyst Regeneration : The this compound radical then acts as an oxidant to regenerate the ground state of the acridinium photocatalyst. In this process, the this compound radical is reduced to its carbanion. This anion can then be protonated by acid generated during the reaction, regenerating the neutral this compound and completing the HAT catalyst cycle. unc.edu

This dual catalytic system, combining a photocatalyst with a HAT agent like this compound, has enabled a range of anti-Markovnikov additions, including hydroetherification and hydroamination, that are otherwise challenging to achieve. bohrium.comacs.org

Electron Transfer Mechanisms and Redox Mediation

This compound plays a significant role as a redox mediator and a hydrogen atom transfer (HAT) cocatalyst, particularly in the realm of photoredox catalysis. nih.govacs.orgacs.org Its function is crucial in reactions where a single-electron redox event is required to generate reactive intermediates from organic substrates. acs.org In many photoredox-catalyzed transformations, an electron transfer between the photocatalyst and the substrate generates an open-shell intermediate. acs.org This intermediate, after reacting, must be converted back to a stable, closed-shell species. acs.org this compound facilitates this process, which can otherwise be challenging. acs.org

A notable application is in the direct intramolecular anti-Markovnikov hydroetherification of alkenols. nih.govbohrium.com In this process, a photocatalyst, such as 9-mesityl-10-methylacridinium (B1239669) perchlorate (B79767), initiates the reaction by oxidizing the alkene. nih.gov However, the subsequent steps to complete the catalytic cycle can be inefficient. acs.orgnih.gov The introduction of this compound as a co-catalyst that can shuttle a hydrogen atom addresses this limitation. nih.govnih.gov The mechanism involves the generation of a radical species from this compound. researchgate.net For instance, in visible-light-induced photoredox reactions, a radical generated from the this compound nucleophile can add to α,β-unsaturated carbonyl compounds. researchgate.net

In the context of alkenol hydroetherification, after the initial oxidation of the alkene and subsequent cyclization, a carbon-centered radical is formed. acs.orgnih.gov This radical undergoes a HAT event with this compound to yield the final tetrahydrofuran (B95107) product. acs.org This step generates the this compound radical, which is then readily reduced by the photocatalyst to close the photoredox cycle and regenerate the active HAT catalyst anion upon protonation. acs.org This dual-catalyst system, combining a photoredox catalyst with a HAT catalyst like this compound, allows for the efficient anti-Markovnikov hydrofunctionalization of alkenes with complete regioselectivity. nih.govbohrium.com

The effectiveness of this compound as a HAT donor is attributed to its appropriate C-H bond dissociation energy (BDE). nih.gov The selection of a suitable H-atom donor is critical for ensuring an exothermic hydrogen atom transfer to the radical intermediate. nih.gov

Table 1: Evaluation of Hydrogen Atom Donors in Anti-Markovnikov Hydroetherification This table presents data on the effectiveness of various hydrogen atom donors in the intramolecular anti-Markovnikov hydroetherification of an alkenol, catalyzed by 9-mesityl-10-methylacridinium perchlorate under visible light irradiation.

| Entry | H-Atom Donor | Bond Dissociation Energy (kcal/mol) | Yield (%) |

| 1 | None | - | <5 |

| 2 | 1,4-Cyclohexadiene | ~77 | 34 |

| 3 | Triphenylmethane | ~81 | 38 |

| 4 | 9,10-Dihydroanthracene | ~82 | 41 |

| 5 | This compound | ~83 | 68 |

| Data sourced from studies on direct catalytic anti-Markovnikov hydroetherification of alkenols. nih.gov |

C-CN Bond Activation in Transition Metal Catalysis

The activation of carbon-nitrile (C-CN) bonds by transition metals is a significant strategy in organic synthesis, allowing for the transformation of otherwise inert nitriles. rsc.orgnih.govresearchgate.net Although thermodynamically robust, the C-CN bond can be cleaved by transition-metal complexes, a process that has been increasingly utilized in catalytic reactions over the past two decades. nih.govresearchgate.net This activation provides a pathway to functionalize molecules by using the cyano group as a leaving group or as a source of cyanide for other molecules. nih.gov

General mechanisms for transition-metal-mediated C-N bond activation, which are analogous to C-CN activation, include oxidative addition with low-valent late transition metals and β-nitrogen elimination. rsc.org In the context of C-CN bonds specifically, several activation modes have been identified with various transition metals. nih.govresearchgate.net These catalytic reactions can be broadly categorized into two main types: reactions where the CN moiety acts as a leaving group and reactions where nitriles serve as a source for the CN group. nih.gov

While the C-CN bond activation strategy has been applied to a range of nitriles, including aryl, vinyl, and alkyl nitriles, specific examples detailing the transition-metal-catalyzed C-CN bond activation of this compound itself are less commonly reported in broad reviews on the topic. nih.govresearchgate.net However, the principles of this catalysis are applicable to malononitriles. For example, the desymmetrization of cyclic malononitriles has been studied, though this sometimes results in decyanation products, highlighting the feasibility of cleaving the C-CN bond in these substrates. researchgate.net

The activation process typically involves a transition-metal complex inserting into the C-CN bond. rsc.orgnih.gov This generates organometallic intermediates that can then participate in further reactions, such as cross-coupling with organoboronic acids or other partners, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. rsc.org This strategy is appealing because it can generate two useful nucleophilic partners from a single C-N bond cleavage, which can be used for subsequent transformations. rsc.org The challenge lies in achieving site-selective functionalization due to the inert nature of the C-N bond. rsc.org

Iv. Advanced Spectroscopic and Computational Characterization

Vibrational Spectroscopy for Molecular Structure and Dynamics

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool to probe the molecular vibrations of 2-phenylmalononitrile. These vibrations are sensitive to the molecule's geometry, bonding, and electronic distribution.

Infrared (IR) spectroscopy is particularly informative for characterizing this compound and its corresponding anion. The IR spectrum of neutral this compound exhibits characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. The most prominent of these are the C≡N (nitrile) stretching vibrations.

The conversion of this compound to its carbanion induces significant and revealing changes in the IR spectrum. nih.gov A notable observation is a substantial decrease in the frequency of the cyano stretching bands (ν(C≡N)), with a reported mean value of 114 cm⁻¹. nih.gov This is accompanied by a dramatic increase in the integrated intensities of these bands, by as much as 136-fold. nih.gov These spectral shifts are indicative of a significant alteration in the electronic structure upon deprotonation.

The formation of the carbanion also leads to an enhanced vibrational coupling between the two cyano groups. nih.gov Experimental evidence also points to the formation of moderately strong hydrogen bonds when the carbanion is generated in dimethyl sulfoxide (B87167) (DMSO), as indicated by the formula (CH₃)₂S=O···H-C(CN)₂C₆H₅. nih.gov

Computational studies, including ab initio and Density Functional Theory (DFT) calculations, have been employed to interpret these experimental observations. nih.gov The theoretical calculations are in good agreement with the experimental data, confirming the structural and electronic changes upon anion formation. nih.gov

| Vibrational Mode | Neutral this compound (cm⁻¹) | This compound Anion (cm⁻¹) | Change upon Anion Formation |

| Cyano (C≡N) Stretch | ~2250 | ~2136 | Strong frequency decrease (~114 cm⁻¹), dramatic intensity increase. nih.gov |

Note: The exact frequencies can vary depending on the experimental conditions (e.g., solvent, counter-ion).

Nuclear Magnetic Resonance (NMR) Studies of this compound Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of this compound derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of this compound, the signals for the aromatic protons of the phenyl group typically appear in the aromatic region of the spectrum. The methine proton (the hydrogen attached to the carbon bearing the two nitrile groups) gives a characteristic signal as well.

¹³C NMR spectroscopy provides complementary information. The carbon atoms of the nitrile groups (C≡N) have distinct chemical shifts, as do the carbons of the phenyl ring and the central methine carbon. The chemical shifts are sensitive to the electronic environment, and thus can be used to probe the effects of substituents on the phenyl ring or modifications to the malononitrile (B47326) moiety. For example, in derivatives where the methine proton is substituted, the corresponding signal in the ¹H NMR spectrum is absent, and the quaternary carbon signal in the ¹³C NMR spectrum is observed.

Studies on various derivatives, such as those resulting from Michael additions, show characteristic shifts that help confirm the formation of new carbon-carbon bonds. sci-hub.se The specific chemical shifts and coupling constants observed in ¹H and ¹³C NMR spectra are crucial for confirming the regiochemistry and stereochemistry of reaction products. sci-hub.seipb.ptorganicchemistrydata.org

| Nucleus | Typical Chemical Shift Range (ppm) | Notes |

| ¹H (Aromatic) | 7.0 - 8.0 | The exact pattern depends on the substitution of the phenyl ring. rsc.org |

| ¹H (Methine) | Varies | The chemical shift is influenced by the solvent and any intermolecular interactions. |

| ¹³C (Nitrile) | 110 - 120 | The two nitrile carbons may be equivalent or non-equivalent depending on the molecular symmetry. sci-hub.sersc.org |

| ¹³C (Aromatic) | 120 - 140 | Multiple signals are observed for the different carbons of the phenyl ring. sci-hub.sersc.org |

| ¹³C (Methine/Quaternary) | Varies | The chemical shift is sensitive to the substituents attached to this carbon. |

X-ray Crystallography for Solid-State Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. wikipedia.org This technique provides accurate bond lengths, bond angles, and intermolecular interactions, offering a static picture of the molecule's conformation in a crystal lattice.

The data obtained from X-ray crystallography, such as atomic coordinates, can be used to validate and refine the results of computational modeling.

Density Functional Theory (DFT) and Ab Initio Calculations

Computational chemistry, particularly Density Functional Theory (DFT) and ab initio methods, has become an integral part of characterizing this compound and its derivatives. These methods allow for the theoretical investigation of molecular properties that can be difficult or impossible to measure experimentally.

DFT and ab initio calculations are widely used to determine the optimized geometries of this compound in both its ground and excited electronic states. nih.govresearchgate.net For the ground state, these calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy, which can then be compared with experimental data from X-ray crystallography where available.

Studies on the this compound carbanion have shown that upon its formation, significant structural changes occur at the carbanionic center. nih.gov Calculations indicate a shortening of the Cα-Ph and Cα-CN bonds by 0.064–0.092 Å and an increase in their bond orders. nih.gov Simultaneously, the bond angles at the central carbon atom enlarge, moving from a tetrahedral-like geometry towards a more trigonal planar configuration. nih.gov These calculations also reveal that the negative charge of the carbanion is delocalized over the two cyano groups and the phenyl ring. nih.govresearchgate.net

Furthermore, computational methods can be used to explore the geometries of excited states, which is crucial for understanding the photophysical properties of these molecules, such as their potential for luminescence. mdpi.com

A significant application of DFT and ab initio calculations is the prediction of spectroscopic data, which can then be compared with experimental spectra to aid in their interpretation and assignment. nih.govresearchgate.net

For vibrational spectroscopy, these methods can calculate the vibrational frequencies and intensities of the normal modes of vibration. arxiv.orgdiva-portal.org As mentioned previously, these calculations have been essential in understanding the changes observed in the IR spectrum upon the formation of the this compound anion. nih.govresearchgate.net The predicted shifts in the cyano stretching frequencies and the changes in their intensities show good agreement with experimental findings. nih.gov

Similarly, computational methods can predict NMR chemical shifts. ijcce.ac.ir By calculating the magnetic shielding around each nucleus, it is possible to estimate the chemical shifts that would be observed in an NMR experiment. This can be particularly useful for assigning signals in complex spectra and for distinguishing between different isomers.

Time-dependent DFT (TD-DFT) is a powerful tool for predicting electronic absorption spectra (UV-Vis). mdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can help to interpret the absorption bands observed experimentally and provide insights into the nature of the electronic transitions involved.

Analysis of Electronic Properties and Charge Distribution

The distribution of electrons within the this compound framework is fundamental to its reactivity and physical properties. Upon deprotonation to form the corresponding carbanion, significant electronic rearrangement occurs. Computational studies have quantified this charge distribution, revealing that the negative charge is not localized on the central carbon atom but is delocalized across the molecule.

A detailed analysis of the phenylmalononitrile carbanion shows that the carbanionic charge is distributed among the two cyano groups (0.44–0.52 e⁻), the phenyl ring (0.31–0.34 e⁻), and the central carbanionic carbon (0.14–0.25 e⁻). researchgate.net This delocalization stabilizes the carbanion. The formation of the carbanion induces substantial structural changes, including the shortening of the Cα-Phenyl and Cα-CN bonds by 0.064–0.092 Å and a corresponding increase in their bond orders. researchgate.net The geometry at the central carbon atom shifts from tetrahedral towards a more trigonal planar configuration, with bond angles expanding by 7.6° to 9.7°. researchgate.net In certain derivatives, such as those with a hydroxy group on the phenyl ring, the formation of the anion can lead to a quasi-ortho-quinonoidal structure in the phenylene ring, further influencing charge distribution and aromaticity. researchgate.net

The electronic properties are also heavily influenced by the interplay between electron-donating and electron-accepting groups within its analogues. In donor-acceptor systems, photoexcitation can cause an electron shift, leading to a change in the molecule's dipole moment. mdpi.com This intramolecular charge transfer (ICT) is a key feature of the electronic structure of many malononitrile derivatives. researchgate.netscispace.com

| Molecular Fragment | Calculated Charge Distribution (e⁻) researchgate.net |

|---|---|

| Cyano Groups (total) | 0.44 – 0.52 |

| Phenyl Ring | 0.31 – 0.34 |

| Carbanionic Center | 0.14 – 0.25 |

Theoretical Insights into Reaction Energetics and Transition States

Density Functional Theory (DFT) calculations have provided profound insights into the role of this compound (PMN) in chemical reactions, particularly as a hydrogen atom transfer (HAT) agent in photoredox catalysis. nih.govacs.org These reactions are crucial for anti-Markovnikov hydrofunctionalization, where PMN acts as a hydrogen atom donor. bohrium.com

Computational studies have been employed to understand the elementary steps and rate-limiting factors in these catalytic cycles. acs.org For instance, in the hydroetherification of alkenols, a key step is the hydrogen atom transfer from PMN to a radical intermediate. DFT calculations revealed that the radical and PMN form a hydrogen-bonded conformation which lies on the reaction coordinate for the HAT step. acs.org However, transition structure analysis showed that the activation barrier for hydrogen atom donation from this compound is significantly higher than that from alternative HAT catalysts like thiophenol (PhSH). nih.govacs.orgosti.gov This difference in reaction energetics helps to explain the relative efficiencies of different HAT catalysts observed experimentally.

In a different context, DFT has been used to investigate the mechanism of nickel-catalyzed cyanation reactions using 2-methyl-2-phenylmalononitrile (B13686465) (MPMN), a derivative of PMN. researchgate.net These calculations elucidated a complex catalytic cycle involving oxidative addition, reduction, 1,2-migratory insertion, and β-carbon elimination. researchgate.net The theoretical analysis identified the rate-determining step as the initial oxidative addition, with a calculated Gibbs free energy barrier of 14.8 kcal/mol in N,N-dimethylacetamide (DMA) solution, which aligns with experimental findings. researchgate.net

| Reaction / Process | Compound | Theoretical Finding | Source |

|---|---|---|---|

| Hydrogen Atom Transfer (HAT) | This compound (PMN) | Higher activation barrier compared to Thiophenol (PhSH) for H-atom donation. acs.org | nih.govacs.orgosti.gov |

| Ni-Catalyzed Cyanation (Rate-Determining Step) | 2-Methyl-2-phenylmalononitrile (MPMN) | Oxidative addition step has a Gibbs free energy barrier of 14.8 kcal/mol. researchgate.net | researchgate.net |

V. Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to study the excited-state properties of molecules. wikipedia.orgmpg.de It allows for the calculation of features like electronic excitation energies and photoabsorption spectra, providing a theoretical foundation for understanding the interaction of molecules with light. wikipedia.orgcecam.org

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties

Understanding Luminescence Mechanisms and Quantum Yields of Derivatives

The luminescence of this compound derivatives is a property of significant interest, and TD-DFT is instrumental in its study. The fluorescence quantum yield (QY), which measures the efficiency of the emission process, can be rationalized through computational analysis. High oscillator strength values calculated for electronic transitions suggest they are quantum-mechanically allowed, which is a prerequisite for strong fluorescence. mdpi.com Conversely, significant geometrical changes between the ground (S₀) and first excited (S₁) states can lead to non-radiative decay pathways, resulting in low or no fluorescence. mdpi.com

For example, studies on malononitrile derivatives have shown that intramolecular charge transfer (ICT) plays a crucial role in their photophysical properties. researchgate.net The design of highly fluorescent derivatives often involves strategies to enhance radiative decay over non-radiative pathways. One such strategy is to introduce sterically bulky groups that hinder the rotation of substituents in the excited state, thus reducing energy loss through vibrational modes and increasing the quantum yield. unito.it Another approach involves tuning the electronic properties of substituents to enhance the ICT character, which can also lead to higher QYs. unito.it Some advanced materials exhibit high QY through a mechanism known as thermally activated delayed fluorescence (TADF), where non-emissive triplet states are converted back into emissive singlet states through thermal energy, a process that could potentially be engineered in suitable this compound derivatives. rsc.org

| Compound | Key Feature | Two-Photon Absorption Cross-Section (σ) | Fluorescence | Source |

|---|---|---|---|---|

| 2-[2,5-bis-(4-dimethylamino-benzylidene)-cyclopentylidene]-malononitrile | Cyclopentylidene core | 250 GM | Not reported | researchgate.net |

| 2-{2,6-bis-[2-(4-dimethylamino-phenyl)-vinyl]-pyran-4-ylidene}-malononitrile | Pyran core | 283 GM (max value of 773 GM at 770 nm) | Strong fluorescence emission | researchgate.net |

Solvatochromic Effects and Aromaticity Changes in this compound Analogues

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. scispace.com This effect is prominent in compounds like this compound analogues that exhibit strong intramolecular charge transfer. The absorption or emission spectrum shifts because the solvent stabilizes the ground state and the excited state to different extents. scispace.com A shift to a shorter wavelength (a hypsochromic or blue shift) or a longer wavelength (a bathochromic or red shift) can be observed. fountainjournals.com

TD-DFT calculations are highly effective in predicting and explaining these solvatochromic shifts. fountainjournals.com By simulating the electronic spectra in solvents of different polarities, researchers can correlate the observed shifts with changes in the molecule's dipole moment and polarizability upon excitation. fountainjournals.comresearchgate.net For example, TD-DFT studies on related systems have shown that an increase in solvent polarity can lead to increased stability, reflected by a larger energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). fountainjournals.com

Aromaticity, a fundamental concept in chemistry, can also be altered in this compound analogues, particularly upon chemical reaction or electronic excitation. The balance between aromatic and quinoidal resonance structures can be influenced by the electronic environment. scispace.com For instance, the deprotonation of o-hydroxyphenylmalononitrile can result in a carbanion with a quasi-ortho-quinonoidal ring structure, indicating a significant change from the aromatic nature of the starting material. researchgate.net Such changes in aromaticity are intrinsically linked to the electronic and photophysical properties of the molecule.

V. Applications in Contemporary Chemical Science

Materials Science Applications

In the realm of materials science, 2-Phenylmalononitrile serves as a versatile building block for the synthesis of a range of functional materials. The presence of the reactive nitrile groups and the aromatic phenyl ring allows for its incorporation into polymeric structures and for the tailoring of electronic and optical properties in novel materials.

While direct, large-scale industrial applications of this compound in commercial polymers and coatings are not extensively documented, its chemical functionalities make it a compound of significant interest in the research and development of advanced polymeric materials. The malononitrile (B47326) group is a well-known precursor for the synthesis of a variety of heterocyclic compounds and can participate in polymerization reactions. For instance, malononitrile derivatives have been utilized in the synthesis of photo-crosslinkable main-chain liquid crystalline polymers researchgate.net. This suggests the potential for this compound to be incorporated into polymer backbones to create materials with tunable properties, such as thermal stability and liquid crystalline behavior.

The phenyl group in this compound can enhance the thermal stability and mechanical properties of polymers. Furthermore, the nitrile groups can be chemically modified post-polymerization to introduce other functional groups, thereby altering the surface properties of coatings, such as hydrophobicity and chemical resistance. Research into functionalized coatings has shown that the incorporation of specific chemical moieties can significantly improve performance against environmental degradation researchgate.net. The versatility of nitrile chemistry provides a pathway for grafting other molecules onto a polymer chain containing this compound, leading to the development of specialized coatings with tailored functionalities.

The field of organofluorine chemistry has a profound impact on materials science, as the introduction of fluorine atoms into organic molecules can dramatically alter their physical and chemical properties nih.gov. While this compound is not a direct fluorinating agent, its derivatives can be strategic precursors in the synthesis of fluorinated materials. The carbon atom bearing the phenyl and nitrile groups is activated, making it susceptible to various chemical transformations.

This reactivity can be harnessed to introduce fluorine-containing moieties into molecules that are then used as monomers for polymerization. The presence of fluorine can impart desirable properties such as increased thermal and chemical stability, hydrophobicity, and specific optical properties. The broader field of organofluorine chemistry is continuously exploring new synthetic methodologies, and versatile building blocks are crucial for these advancements nih.govklinger-lab.de. The phenylmalononitrile scaffold represents a potential starting point for the synthesis of complex fluorinated molecules for materials science applications.

Malononitrile and its derivatives are recognized as important reagents in the synthesis of organic semiconductors and solvatochromic dyes researchgate.net. The strong electron-withdrawing nature of the two nitrile groups makes the malononitrile moiety an excellent acceptor unit in donor-acceptor π-conjugated systems, which are fundamental to many organic electronic materials rsc.org. The phenyl group in this compound can further modulate the electronic properties and influence the solid-state packing of the resulting materials, which is a critical factor for charge transport in organic semiconductors researchgate.netrsc.org.

Furthermore, the malononitrile group is a key component in a variety of fluorescent probes. For example, fluorescent probes based on the Michael addition reaction with malononitrile have been developed for the detection of specific analytes rsc.org. The reaction of malononitrile derivatives can lead to the formation of highly conjugated systems that exhibit fluorescence. Research has demonstrated the synthesis of fluorescent probes based on dicyanoisophorone and diaminomaleonitrile (B72808) skeletons for the detection of various species nih.govresearchgate.net. This indicates the potential of this compound to serve as a precursor for the synthesis of novel fluorescent dyes and probes with applications in bioimaging and sensing.

Biological and Medicinal Chemistry Research

The application of this compound extends into the biological and medicinal chemistry arenas, where it has been identified as a scaffold of interest for the development of enzyme inhibitors.

Enzyme inhibitors are crucial tools in chemical biology and are the basis for many therapeutic agents. The chemical structure of this compound provides a framework that can be elaborated to target the active sites of specific enzymes.

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the regulation of gene expression through the deacetylation of lysine (B10760008) residues on histone proteins. The inhibition of HDACs has emerged as a promising strategy in cancer therapy nih.gov. A general pharmacophore model for HDAC inhibitors includes a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region, and a "cap" group that interacts with the surface of the enzyme researchgate.net.

Computational and experimental studies have provided insights into the binding mechanisms of various HDAC inhibitors researchgate.netnih.govnih.govnih.govmdpi.com. While specific studies focusing solely on this compound are limited, the broader class of compounds containing the phenylmalononitrile scaffold can be analyzed in the context of this pharmacophore model. In such a model, the phenyl group of this compound could function as a cap group, interacting with amino acid residues at the rim of the active site. The malononitrile moiety itself is not a typical zinc-binding group found in potent HDAC inhibitors like hydroxamic acids or benzamides. However, its derivatives, where one or both nitrile groups are converted into a zinc-chelating functionality, could act as effective HDAC inhibitors.

Interactive Data Table: Key Moieties in HDAC Inhibitors

| Component | Function | Potential Role of this compound Moiety |

| Zinc-Binding Group (ZBG) | Chelates the Zn2+ ion in the active site. | The nitrile groups could be chemically modified to form a ZBG. |

| Linker | Occupies the hydrophobic channel to the active site. | The core structure can be connected to a ZBG via a linker. |

| Cap Group | Interacts with the surface of the enzyme. | The phenyl group can serve as a cap group. |

Inhibition of Enzyme Activity

Activity Against Lipid Kinases and Protein Targets of Oxidative Stress

While specific research targeting the activity of this compound derivatives against lipid kinases is not extensively detailed in current literature, broader investigations into their effects on protein kinases and cellular responses to oxidative stress are notable. Benzylidenemalononitrile (B1330407) (BMN) derivatives, which share the core structure, are recognized as potent tyrosine kinase inhibitors. researchgate.net

Furthermore, these compounds have been identified as activators of cellular resistance to oxidative stress. researchgate.net They can modulate multiple signaling pathways, including the induction of phase 2 genes. These genes are responsible for producing proteins that protect cells from damage caused by electrophiles and reactive oxygen intermediates, representing a significant strategy for mitigating the risks of chronic degenerative diseases. researchgate.net The regulation of many phase 2 genes involves the antioxidant response element (ARE), which is a target for the Nrf2 transcription factor. researchgate.net Under normal conditions, Nrf2 is bound and repressed by its partner Keap1. researchgate.net Compounds that interfere with this interaction can activate the Nrf2 pathway, bolstering the cell's defenses against oxidative stress. Protein nitration, particularly of tyrosine residues to form 3-nitrotyrosine, is a key modification that occurs under conditions of oxidative or nitrative stress and is implicated in various diseases. mdpi.comscirp.org

Antitumor and Anticancer Research Initiatives

Derivatives of this compound are prominent in antitumor and anticancer research, with several analogues demonstrating significant efficacy against various cancer cell lines.

One notable area of research involves 2-phenylacrylonitrile (B1297842) derivatives, which act as tubulin inhibitors. A specific compound, designated 1g2a , has shown potent and selective antiproliferative activity against human colorectal cancer (HCT116) and hepatocellular carcinoma (BEL-7402) cells. encyclopedia.pubnih.gov This compound was found to inhibit the proliferation of these cancer cells by arresting the cell cycle in the G2/M phase and also suppressed cell migration and colony formation. encyclopedia.pubnih.gov Its mechanism of action is attributed to its excellent inhibitory activity on tubulin polymerization. encyclopedia.pubnih.gov Molecular docking studies further support that its anticancer effects are exerted through tubulin inhibition. encyclopedia.pub The in vitro and in vivo results suggest that compound 1g2a has the potential for development as a highly effective antitumor agent with low toxicity to normal tissues. encyclopedia.pubnih.gov

Another class of derivatives, pyrimidine-5-carbonitriles, has been designed as inhibitors of the epidermal growth factor receptor (EGFR). One such compound, 11b , exhibited potent antiproliferative activity against a panel of human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer (A549). researchgate.net This compound was found to be 4.5 to 8.4 times more active than the established EGFR inhibitor, erlotinib, against these cell lines. researchgate.net Further investigation revealed that compound 11b is a potent inhibitor of both wild-type EGFR (EGFRWT) and the resistant mutant EGFRT790M. researchgate.net Mechanistic studies showed it arrests the cell cycle at the G2/M phase and induces significant apoptosis. researchgate.net

| Compound | Target/Class | Cancer Cell Line | Activity (IC₅₀) | Source |

|---|---|---|---|---|

| 1g2a | Tubulin Inhibitor | HCT116 (Colorectal) | 5.9 nM | encyclopedia.pubnih.gov |

| 1g2a | Tubulin Inhibitor | BEL-7402 (Hepatocellular) | 7.8 nM | encyclopedia.pubnih.gov |

| 11b | EGFR Inhibitor | HCT-116 (Colorectal) | 3.37 µM | researchgate.net |

| 11b | EGFR Inhibitor | HepG-2 (Hepatocellular) | 3.04 µM | researchgate.net |

| 11b | EGFR Inhibitor | MCF-7 (Breast) | 4.14 µM | researchgate.net |

| 11b | EGFR Inhibitor | A549 (Lung) | 2.4 µM | researchgate.net |

| 11b | EGFRWT (Enzyme) | - | 0.09 µM | researchgate.net |

| 11b | EGFRT790M (Enzyme) | - | 4.03 µM | researchgate.net |

Antibacterial and Antifungal Potentials of this compound Derivatives

The structural framework of this compound is a key component in the synthesis of various heterocyclic compounds with significant antimicrobial properties.

Antifungal Activity: Malononitrile derivatives incorporating a 1,2,3-triazole structure have demonstrated considerable fungicidal activity, particularly against plant pathogenic fungi. nih.gov In-depth studies have identified compounds G17 and G30 as having promising in vivo efficacy against Rhizoctonia solani, a fungus causing significant crop diseases. nih.gov The mechanism of action for these compounds involves the suppression of fungal ergosterol (B1671047) production, a critical component of the fungal cell membrane. nih.gov Phenylthiazole derivatives containing an acylhydrazone moiety also exhibit excellent antifungal activity against Magnaporthe oryzae, the causative agent of rice blast disease. pnrjournal.com Several compounds in this class, including E26 , showed potency superior to that of commercial fungicides. pnrjournal.com

Antibacterial Activity: The malononitrile unit is a versatile building block for synthesizing heterocyclic systems with antibacterial properties. Pyrrole (B145914) derivatives synthesized from malononitrile have shown activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. encyclopedia.pubnih.gov Similarly, pyrano[2,3-d]pyrimidine derivatives, which can be synthesized via multicomponent reactions involving malononitrile, also exhibit a broad spectrum of antibacterial activity. nih.gov For instance, compound 27b (R = 4-Cl-C₆H₄) from this class was particularly potent against E. coli. nih.gov The diverse heterocyclic scaffolds accessible from malononitrile make it a valuable starting point for developing new antibacterial agents. researchgate.net

| Compound | Class | Target Organism | Activity (EC₅₀ / MIC) | Source |

|---|---|---|---|---|

| G17 | Triazole-Malononitrile | Rhizoctonia solani (Fungus) | 0.19 mg/L | nih.gov |

| G30 | Triazole-Malononitrile | Rhizoctonia solani (Fungus) | 0.27 mg/L | nih.gov |

| E26 | Phenylthiazole-Acylhydrazone | Magnaporthe oryzae (Fungus) | 1.29 µg/mL | pnrjournal.com |

| 37 | Pyrrolo-Quinoline | E. coli (Bacterium) | 0.25 mg/mL | nih.gov |

| 37 | Pyrrolo-Quinoline | S. aureus (Bacterium) | 0.25 mg/mL | nih.gov |

| 71 | 3-Formylpyrrole | E. coli (Bacterium) | 20 µg/mL | nih.gov |

| 71 | 3-Formylpyrrole | S. aureus (Bacterium) | 20 µg/mL | nih.gov |

Precursor for Bioactive Compounds and Heterocyclic Systems in Drug Discovery

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals due to their ability to engage in diverse biological interactions. nih.govbeilstein-journals.org this compound is a highly valued precursor for the synthesis of a wide array of these bioactive heterocyclic systems. Its chemical reactivity, particularly the active methylene (B1212753) group flanked by two nitrile groups, allows it to participate in a variety of cyclization and condensation reactions.

A key example of its utility is the reaction of phenylmalononitrile with hydrazine (B178648) hydrate (B1144303) to produce 3,5-diamino-4-phenylpyrazole. This resulting polyfunctional pyrazole (B372694) is a versatile intermediate that can be further reacted with various dicarbonyl compounds to construct more complex fused heterocyclic systems, such as derivatives of 2-aminopyrazolo[1,5-a]pyrimidine. This pathway demonstrates how this compound serves as a foundational building block for creating novel molecular scaffolds for evaluation in drug discovery programs.

Design and Synthesis of Pharmacologically Active Analogues

The design of pharmacologically active analogues based on the this compound structure often employs the principle of active substructure splicing. This involves integrating the malononitrile core or a derivative thereof with other known pharmacophores to create hybrid molecules with potentially enhanced or novel biological activities. pnrjournal.com

Common synthetic strategies include:

Knoevenagel Condensation: This is a fundamental reaction where the active methylene group of this compound reacts with an aldehyde or ketone. This method is widely used to synthesize 2-phenylacrylonitrile and benzylidenemalononitrile derivatives, which are precursors to many of the antitumor compounds discussed. researchgate.netencyclopedia.pubnih.gov

Reaction with Hydrazine: As mentioned, reacting phenylmalononitrile with hydrazine is a straightforward method to synthesize the 3,5-diamino-4-phenylpyrazole core, a key intermediate for building further heterocyclic systems.

Multicomponent Reactions (MCRs): Malononitrile is an excellent substrate for MCRs, where multiple reactants combine in a single step to form a complex product. This approach is highly efficient for generating large libraries of diverse heterocyclic compounds for biological screening. nih.gov

These synthetic methodologies provide chemists with robust tools to systematically modify the this compound scaffold, enabling the exploration of structure-activity relationships and the optimization of lead compounds.

Applications in Central Nervous System (CNS) Disorder Therapies via Multicomponent Reactions

The development of therapies for Central Nervous System (CNS) disorders is a significant challenge in medicinal chemistry. Multicomponent reactions (MCRs) have emerged as a powerful strategy to accelerate the discovery of new CNS-active agents by enabling the rapid and efficient generation of diverse chemical libraries.

Malononitrile, including its phenyl-substituted variant, is a key reagent in many MCRs used to synthesize a variety of heterocyclic frameworks. nih.gov The use of techniques such as ultrasonic irradiation can further enhance these reactions, making them more environmentally sustainable. nih.gov The structural diversity of the heterocycles produced from malononitrile-based MCRs—including pyrimidines, pyridines, and other fused systems—makes them a rich source of compounds for screening against CNS targets. nih.gov This approach allows for the efficient exploration of chemical space to identify novel ligands for conditions such as Alzheimer's disease, epilepsy, and depression.

Insecticidal Activity of this compound-Derived Compounds

In the field of agrochemicals, derivatives of this compound have been investigated for their potential as insecticides. Research has focused on the synthesis of novel pyrrole derivatives from arylmethylenemalononitriles, which can be obtained from phenylmalononitrile.

These pyrrole compounds have been tested for their toxicological effects on the cotton leafworm, Spodoptera littoralis, a significant agricultural pest. Several of the synthesized compounds demonstrated promising insecticidal bioefficacy. Notably, compound 7a showed activity comparable to the commercial insecticide Dimilin, with a very low LC₅₀ value against the 2nd instar larvae of the pest.

| Compound | Target Pest | Activity (LC₅₀) | Source |

|---|---|---|---|

| 3c | Spodoptera littoralis (2nd Instar Larvae) | 5.883 ppm | |

| 6a | Spodoptera littoralis (2nd Instar Larvae) | 0.5707 ppm | |

| 7a | Spodoptera littoralis (2nd Instar Larvae) | 0.1306 ppm | |

| 8c | Spodoptera littoralis (2nd Instar Larvae) | 0.9442 ppm |

Vi. Environmental Considerations and Sustainable Chemistry

Green Chemistry Approaches in Synthesis

The synthesis of 2-phenylmalononitrile, often as an intermediate in more complex reactions, is amenable to several green chemistry principles aimed at reducing environmental impact. Traditional syntheses can involve hazardous solvents and catalysts. Modern approaches, however, focus on benign solvents, reusable catalysts, and energy-efficient conditions. The core reaction for forming the parent structure is the Knoevenagel condensation between benzaldehyde (B42025) and malononitrile (B47326).

Several green methodologies have been applied to the Knoevenagel condensation and subsequent multi-component reactions involving its product. These methods emphasize the use of water as a solvent, biodegradable and reusable catalysts, and alternative energy sources like ultrasonic irradiation to enhance reaction rates and yields. nih.gov For instance, the use of water as a green solvent is highly advantageous due to its non-toxic and non-flammable nature. researchgate.net Catalysts such as L-Proline nitrate (B79036) and water extract of pomegranate ash (WEPA) have been shown to be effective, environmentally benign options for reactions involving the condensation of aldehydes and malononitrile. nih.govniscpr.res.in WEPA, derived from waste pomegranate peels, serves as a natural, safe, and efficient organo-catalyst. niscpr.res.in Furthermore, solvent-free conditions and the use of recyclable nanocatalysts represent significant advancements in the sustainable synthesis of related heterocyclic compounds. scienceandtechnology.com.vnnih.gov Ultrasonic irradiation is another green technique that can accelerate reactions, leading to higher yields in shorter timeframes, often at ambient temperatures, thus reducing energy consumption. nih.gov

These approaches align with the principles of green chemistry by minimizing waste, avoiding hazardous substances, improving energy efficiency, and utilizing renewable feedstocks.

Table 1: Green Chemistry Approaches in Syntheses Involving Benzaldehyde and Malononitrile

| Green Approach | Catalyst/Solvent/Condition | Key Advantages | Reference |

|---|---|---|---|

| Aqueous Media | Water | Non-toxic, non-flammable, environmentally benign solvent. | researchgate.netnih.gov |

| Natural Catalysts | Water Extract of Pomegranate Ash (WEPA) | Biodegradable, derived from waste, safe, and efficient. | niscpr.res.in |

| Organocatalysis | L-Proline nitrate | Homogenous and environmentally benign catalyst system. | nih.gov |

| Alternative Energy | Ultrasonic Irradiation | Reduces reaction times, increases yields, and lowers energy consumption. | nih.gov |

| Solvent-Free Reactions | Neat reaction conditions | Eliminates solvent waste, simplifies purification. | scienceandtechnology.com.vnmdpi.com |

| Nanocatalysis | Magnetically separable nanocatalysts (e.g., Fe3O4@SiO2) | High efficiency, easy to separate and reuse, reducing catalyst waste. | nih.gov |

Degradation Pathways and Environmental Fate

Specific experimental studies detailing the environmental degradation pathways and ultimate fate of this compound are not extensively available in the reviewed scientific literature. The environmental behavior of a chemical is influenced by its structure and properties, such as water solubility, vapor pressure, and susceptibility to various degradation processes.

Detailed studies on the photodegradation of this compound are not readily found in published literature. Generally, aromatic compounds can undergo photodegradation in the presence of sunlight. mdpi.com The presence of the phenyl group suggests a potential for transformation via photochemical reactions in the atmosphere or aquatic environments.

Similarly, other abiotic transformation processes, such as hydrolysis, could potentially contribute to the degradation of this compound. The nitrile functional groups can be hydrolyzed to amides and subsequently to carboxylic acids under either acidic or basic conditions, although this process can be slow for many nitriles at neutral environmental pH. libretexts.org Biotic degradation, mediated by microorganisms, is a major pathway for the removal of many aromatic pollutants from the environment. nih.govnih.gov Bacteria have been shown to degrade a wide variety of aromatic compounds, often mineralizing them to carbon dioxide and water. nih.gov However, without specific studies on this compound, its susceptibility to microbial degradation remains uncharacterized.

Given the lack of specific data on the degradation of this compound, a definitive assessment of its degradation products and their environmental impact cannot be made. Hypothetically, hydrolysis of the nitrile groups would lead to the formation of 2-phenylmalonamic acid and ultimately phenylmalonic acid. The breakdown of the aromatic ring would produce various aliphatic intermediates.

The environmental impact and toxicity of these potential degradation products are unknown. The toxicity of transformation products can sometimes be greater than that of the parent compound, highlighting the importance of identifying degradation pathways. researchgate.net For example, the degradation of some pesticides can result in metabolites that are more persistent or toxic than the original substance. mdpi.com Without empirical data for this compound, any discussion of the environmental implications of its degradation products remains speculative.

Vii. Future Research Directions and Emerging Opportunities

Advancements in Catalytic Efficiency and Stereoselectivity

The synthesis of complex molecules bearing the 2-phenylmalononitrile moiety is critically dependent on the efficiency and selectivity of catalytic methods. A significant future direction lies in the development of novel catalytic systems that offer enhanced performance. Researchers are exploring the use of nanocatalysts and magnetically recoverable catalysts to improve reaction rates, simplify product purification, and enable catalyst recycling, aligning with the principles of green chemistry.